Cas no 372184-01-5 (rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine)
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanemethanamine, 2-(4-pyridinyl)-, (1R,2R)-rel- (9CI)
- rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine
- EN300-1849278
- 372184-01-5
- rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine
-
- Inchi: 1S/C9H12N2/c10-6-8-5-9(8)7-1-3-11-4-2-7/h1-4,8-9H,5-6,10H2/t8-,9-/m0/s1
- InChI Key: QOSIJFXSFVCGFZ-IUCAKERBSA-N
- SMILES: NC[C@@H]1C[C@H]1C1C=CN=CC=1
Computed Properties
- Exact Mass: 148.100048391g/mol
- Monoisotopic Mass: 148.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 38.9Ų
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849278-0.05g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 0.05g |
$1261.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-0.1g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 0.1g |
$1320.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-0.25g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 0.25g |
$1381.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-0.5g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 0.5g |
$1440.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-1.0g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 1g |
$1500.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-2.5g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 2.5g |
$2940.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-5.0g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 5g |
$4349.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-10.0g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 10g |
$6450.0 | 2023-06-03 | ||
| Enamine | EN300-1849278-1g |
rac-[(1R,2R)-2-(pyridin-4-yl)cyclopropyl]methanamine |
372184-01-5 | 1g |
$0.0 | 2023-09-19 |
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine
Professional Introduction of rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine (CAS No. 372184-01-5)
rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine (CAS No. 372184-01-5) is a structurally unique compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its cyclopropane ring system, which is fused with a pyridine moiety and an amine group. The stereochemistry of the molecule, specifically the (1R,2R) configuration, plays a crucial role in its biological activity and chemical reactivity.
The synthesis of rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine involves a series of intricate organic reactions, including cyclopropanation and stereoselective amine formation. Recent advancements in asymmetric catalysis have enabled the efficient production of this compound with high enantiomeric purity. Researchers have explored various methodologies to optimize the synthesis process, ensuring scalability and cost-effectiveness for potential industrial applications.
One of the most promising applications of rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine lies in its potential as a building block for drug discovery. The compound's unique structure makes it an attractive candidate for designing bioactive molecules with specific pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes associated with neurodegenerative diseases.
Recent research has also focused on the biological evaluation of rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine and its analogs. Preclinical studies have demonstrated that this compound exhibits selective binding to certain receptor systems, suggesting its potential as a therapeutic agent in the treatment of central nervous system disorders. Furthermore, computational modeling techniques have been employed to predict the compound's pharmacokinetic properties, providing valuable insights into its bioavailability and metabolic stability.
The structural versatility of rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine has also made it a valuable substrate for exploring novel chemical transformations. Chemists have investigated its reactivity under various reaction conditions, uncovering new pathways for constructing complex molecular architectures. These studies have not only expanded our understanding of cyclopropane chemistry but also opened up new avenues for synthesizing advanced materials with tailored properties.
In conclusion, rac-(1R,2R)-2-(pyridin-4-yl)cyclopropylmethanamine (CAS No. 372184-01-5) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structure, coupled with recent advancements in synthesis and biological evaluation, positions it as a key player in the development of innovative chemical entities. As research continues to unfold, this compound is expected to contribute even more to the advancement of science and technology.
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